N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
Description
BenchChem offers high-quality N-ethyl-2,3-dihydro-1H-indole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2,3-dihydro-1H-indole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-12-11(14)9-3-4-10-8(7-9)5-6-13-10/h3-4,7,13H,2,5-6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJWNOJRABEQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Synthesis of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
Executive Summary & Strategic Rationale
This technical guide details the robust synthesis of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (CAS: Generic structure implied), a privileged scaffold often utilized in the development of kinase inhibitors and GPCR ligands.
The Synthetic Challenge
While the target appears structurally simple, the coexistence of a secondary amine (indoline N1) and a carboxylic acid moiety in the starting material presents a chemoselectivity challenge.[1] Direct amidation of unprotected indoline-5-carboxylic acid often leads to:
-
Self-polymerization: Intermolecular reaction between the nucleophilic N1 of one molecule and the activated carboxylate of another.
-
Regio-scrambling: Competition between the external ethylamine and the internal N1 for the activated ester.
-
Oxidative Instability: Indolines are susceptible to spontaneous oxidation to indoles under basic aerobic conditions.
The Solution: The "Protect-Couple-Deprotect" Strategy
To ensure high fidelity and scalability, this protocol employs a Boc-protection strategy .[2] By masking the N1 position with a tert-butoxycarbonyl (Boc) group, we eliminate nucleophilic competition, allowing for clean, high-yield amide coupling at the C5 position.
Retrosynthetic Analysis & Pathway Visualization
The synthesis is broken down into three linear steps designed to maximize intermediate stability and purification ease.
Caption: Linear synthetic pathway ensuring chemoselectivity via N1-Boc protection.
Detailed Experimental Protocol
Step 1: N-Protection (Synthesis of N-Boc-indoline-5-carboxylic acid)
Objective: Mask the nucleophilic aniline-like nitrogen to prevent side reactions.
-
Reagents: Indoline-5-carboxylic acid (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), NaOH (2.5 equiv), Dioxane/Water (1:1).
-
Mechanism: Nucleophilic attack of the indoline nitrogen on the Boc anhydride carbonyl.
Procedure:
-
Dissolve Indoline-5-carboxylic acid (10.0 g, 61.3 mmol) in a mixture of 1,4-dioxane (60 mL) and 1N NaOH (60 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Add Boc₂O (16.0 g, 73.5 mmol) dropwise (dissolved in minimal dioxane if solid).
-
Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The starting material (polar) should disappear, replaced by a less polar spot.
-
-
Workup: Acidify the reaction mixture to pH ~3 using 1N HCl (precipitate will form). Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Yield: Expect ~90-95% of off-white solid. Used directly in the next step without column chromatography.[3][4]
Step 2: Amide Coupling (Synthesis of tert-butyl 5-(ethylcarbamoyl)indoline-1-carboxylate)
Objective: Install the ethyl amide moiety using a high-efficiency coupling agent.
-
Reagents: Intermediate A (1.0 equiv), Ethylamine (2.0 M in THF, 1.5 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).
-
Rationale: HATU is chosen over EDC/HOBt for faster kinetics and higher conversion rates with electron-deficient aromatic acids.
Procedure:
-
Dissolve N-Boc-indoline-5-carboxylic acid (5.0 g, 19.0 mmol) in anhydrous DMF (50 mL) under N₂ atmosphere.
-
Add DIPEA (9.9 mL, 57.0 mmol) and stir for 5 minutes.
-
Add HATU (8.66 g, 22.8 mmol) in one portion. The solution may turn slightly yellow (activation of ester). Stir for 15 minutes.
-
Add Ethylamine (2.0 M in THF, 14.25 mL, 28.5 mmol) dropwise.
-
Stir at RT for 4–6 hours.
-
Checkpoint: LCMS should show mass peak [M+H]⁺ ~ 291.17 (minus t-Bu) or [M+Na]⁺.
-
-
Workup: Dilute with EtOAc (200 mL). Wash sequentially with:
-
1N HCl (remove excess amine/DIPEA).
-
Sat. NaHCO₃ (remove unreacted acid/HOBt byproduct).
-
Brine (3x) (critical to remove DMF).
-
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash Column Chromatography (Hexane/EtOAc gradient 0-50%).
-
Yield: Expect ~80-85% white solid.
Step 3: Deprotection (Synthesis of Target Molecule)
Objective: Removal of the Boc group to release the free indoline.
-
Reagents: Intermediate B, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
Procedure:
-
Dissolve Intermediate B (4.0 g, 13.8 mmol) in DCM (40 mL).
-
Cool to 0°C. Add TFA (10 mL) dropwise.
-
Stir at RT for 2 hours.
-
Observation: Gas evolution (CO₂/Isobutylene) indicates reaction progress.
-
-
Workup: Concentrate in vacuo to remove excess TFA.
-
Critical Step: The residue is the TFA salt. To obtain the free base, redissolve in DCM/MeOH (9:1) and stir with solid NaHCO₃ or basic resin for 30 mins, then filter and concentrate. Alternatively, partition between EtOAc and Sat. NaHCO₃.
-
-
Final Purification: Recrystallization from Ethanol/Hexane or reverse-phase prep-HPLC if high purity (>99%) is required.
Analytical Data & Validation
To validate the synthesis, the following analytical parameters must be met.
| Parameter | Specification | Diagnostic Signals (1H NMR, 400 MHz, DMSO-d6) |
| Appearance | White to pale beige solid | N/A |
| MS (ESI+) | [M+H]⁺ = 191.12 | N/A |
| Indoline Core | C2/C3 Protons | δ 3.50 (t, 2H, C2-H) , δ 3.00 (t, 2H, C3-H) . (Characteristic triplets for indoline). |
| Amide | N-H Signal | δ 8.10 (br t, 1H, NH) . |
| Ethyl Group | Ethyl Chain | δ 3.25 (m, 2H, CH₂) , δ 1.10 (t, 3H, CH₃) . |
| Aromatic | C4, C6, C7 Protons | δ 7.55 (s, 1H, H4) , δ 7.50 (d, 1H, H6) , δ 6.55 (d, 1H, H7) (H7 is upfield due to N1 donation). |
| N1-H | Free Amine | δ 5.80 (br s, 1H) (Broad, exchangeable). |
Troubleshooting & Critical Control Points
"The Indoline Oxidation" Issue
Problem: The final product turns brown upon storage. Cause: Indolines are prone to oxidation to indoles (aromatization) in the presence of air and light. Mitigation:
-
Store the final compound under Argon/Nitrogen at -20°C.
-
During the deprotection workup, avoid prolonged exposure to basic aqueous solutions in open air.
-
Validation: Check NMR for the appearance of olefinic protons at δ 6.5-7.5 (indole C2/C3), which indicates oxidation.
Poor Solubility of Intermediate A
Problem: N-Boc-indoline-5-COOH precipitates during the coupling reaction. Solution: Use a co-solvent system of DMF/DCM (1:1) or increase the amount of DMF. Ensure the solution is homogenous before adding HATU.
References
-
Indoline Protection Strategies
-
Amide Coupling Protocols
-
Indoline Synthesis & Properties
-
General Indole/Indoline Carboxamide Synthesis
-
BenchChem Technical Support.[1] "Synthesis of Indole-3-Carboxamide Derivatives."
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to the Mechanistic Elucidation of Novel Indole Carboxamides: A Case Study Approach for N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its derivatives, particularly indole carboxamides, have demonstrated significant potential in modulating various physiological pathways, leading to anticancer, anti-inflammatory, and neuroprotective effects, among others.[1] This guide addresses the pressing need for a structured approach to understanding the mechanism of action (MoA) of novel indole carboxamides. While we will use the specific, yet currently uncharacterized, molecule N-ethyl-2,3-dihydro-1H-indole-5-carboxamide as a guiding example, the principles and methodologies detailed herein are broadly applicable to the entire class of indole carboxamide derivatives. The absence of specific literature on our target molecule necessitates a generalized yet rigorous scientific approach, leveraging data from analogous compounds to build a framework for its potential biological targets and pathways.
Part 1: The Indole Carboxamide Landscape: A Diversity of Mechanisms
The biological activity of indole carboxamides is largely dictated by the nature and position of substituents on the indole ring and the carboxamide nitrogen. This structural diversity allows for interaction with a wide range of biological targets. Based on existing literature for related compounds, we can hypothesize several potential mechanisms of action for a novel compound like N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.
Potential Molecular Targets and Signaling Pathways:
-
Enzyme Inhibition: A significant number of indole derivatives function as enzyme inhibitors. For instance, certain 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives are potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[2] Other indole carboxamides have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling, making them potential therapeutics for type 2 diabetes.[3]
-
Receptor Modulation: Indole carboxamides can act as modulators of various receptors. A notable example is the allosteric modulation of the cannabinoid receptor 1 (CB1) by compounds such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide.[4] Additionally, derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides have been shown to have a selective affinity for the 5-HT(4) receptor.[5]
-
Ion Channel Agonism/Antagonism: The transient receptor potential (TRP) family of ion channels are also targets for indole carboxamides. Specifically, indole-2-carboxamides have been developed as agonists of the TRPV1 ion channel, which is involved in pain and inflammation.[6]
-
Disruption of Protein-Protein Interactions: The indole scaffold can mimic peptide structures and bind to enzymes, potentially disrupting critical protein-protein interactions.[7]
-
Antiproliferative Mechanisms: In the context of cancer, indole-2-carboxamides have been identified as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), leading to potent antiproliferative effects.[8]
Part 2: A Framework for Mechanistic Investigation
Given the diverse possibilities, a systematic approach is required to elucidate the MoA of a novel indole carboxamide. The following section outlines a series of experimental workflows designed to identify the molecular target and signaling pathway of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.
Phase 1: Initial Target Identification
The first step is to narrow down the potential biological targets. This can be achieved through a combination of in silico and in vitro screening methods.
Experimental Protocol: Broad-Spectrum Target Screening
-
In Silico Profiling:
-
Utilize computational tools and databases (e.g., ChEMBL, BindingDB) to perform similarity searches and predict potential targets based on the structure of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.
-
Employ molecular docking simulations against a panel of known indole carboxamide targets (e.g., heparanase, PTP1B, CB1, TRPV1, EGFR, CDK2).
-
-
In Vitro Broad-Spectrum Screening:
-
Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess its activity against a wide range of receptors, enzymes, and ion channels.
-
Perform a high-throughput screen against a diverse cancer cell line panel (e.g., NCI-60) to identify potential antiproliferative activity and guide further investigation.
-
Data Presentation: Target Screening Summary
| Target Class | Representative Targets | Screening Method | Expected Outcome |
| Enzymes | Heparanase, PTP1B, COX-2, MAO-B | In vitro enzymatic assays | IC50 values |
| Receptors | CB1, 5-HT4, Androgen Receptor | Radioligand binding assays | Ki values |
| Ion Channels | TRPV1, TRPA1 | Calcium flux assays | EC50 or IC50 values |
| Kinases | EGFR, CDK2 | Kinase activity assays | IC50 values |
Phase 2: Target Validation and Pathway Elucidation
Once a primary target or a set of promising targets is identified, the next phase involves validating this interaction and mapping the downstream signaling consequences.
Experimental Protocol: Target Validation and Downstream Signaling Analysis
-
Direct Binding Assays:
-
Perform Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the purified target protein and determine binding affinity (KD).
-
-
Cellular Target Engagement Assays:
-
Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound engages the target protein within a cellular context.
-
-
Downstream Signaling Analysis:
-
Based on the validated target, investigate the modulation of key downstream signaling molecules using Western blotting or ELISA. For example, if the target is PTP1B, assess the phosphorylation status of IRβ and Akt.[3]
-
For receptor targets, perform functional assays such as cAMP measurement for G-protein coupled receptors or reporter gene assays to quantify pathway activation or inhibition.
-
Visualization of a Hypothetical Signaling Pathway
Let's hypothesize that N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is identified as a PTP1B inhibitor. The following diagram illustrates the expected downstream signaling cascade.
Caption: Hypothetical signaling pathway of PTP1B inhibition.
Phase 3: Phenotypic and Functional Assays
The final phase connects the molecular mechanism to a cellular or physiological outcome.
Experimental Protocol: Cellular Phenotypic Assays
-
Cell Viability and Proliferation Assays:
-
If antiproliferative effects are observed, perform cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining) to determine the mode of cell death.
-
-
Functional Assays:
Visualization of the Experimental Workflow
Caption: A structured workflow for MoA elucidation.
Conclusion
While the specific mechanism of action for N-ethyl-2,3-dihydro-1H-indole-5-carboxamide remains to be discovered, the diverse biological activities of the broader indole carboxamide class provide a rich landscape of potential targets and pathways. The systematic, multi-phased approach outlined in this guide, combining in silico, in vitro, and cellular methodologies, provides a robust framework for the mechanistic elucidation of this and other novel indole carboxamide derivatives. Such a thorough understanding is paramount for the successful progression of these promising compounds in drug discovery and development pipelines.
References
-
- PubMed
-
- Der Pharma Chemica
-
- PubMed
-
- Pharmaffiliates
-
- PubMed
-
- RSC Publishing
-
- ResearchGate
-
- Chula Digital Collections
-
- ResearchGate
-
- PubChem
-
- Benchchem
-
- MDPI
-
- MDPI
-
- RSC Medicinal Chemistry (RSC Publishing)
-
- MDPI
-
- Journal of Medicinal Chemistry (ACS Publications)
-
- Smolecule
-
- ResearchGate
-
- Journal of Medicinal Chemistry (ACS Publications)
-
- PubChem
Sources
- 1. Buy N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide [smolecule.com]
- 2. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aobchem.com [aobchem.com]
- 8. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to N-ethyl-2,3-dihydro-1H-indole-5-carboxamide: Synthesis, Potential Pharmacology, and Research Roadmap
This guide provides a comprehensive technical overview of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide, a molecule of significant interest within the field of medicinal chemistry. Due to the limited direct literature on this specific compound, this document serves as a foundational roadmap for researchers, scientists, and drug development professionals. It outlines a proposed synthetic route, explores potential pharmacological activities based on structurally related compounds, and presents a strategic workflow for future investigation.
Introduction: The Indoline Scaffold and Therapeutic Potential
The indoline (2,3-dihydro-1H-indole) framework is a prominent heterocyclic motif in numerous natural products and pharmaceutical agents, earning it the status of a "privileged scaffold" in drug discovery.[1][2] Its rigid, bicyclic structure provides a versatile template for designing molecules that can interact with a wide array of biological targets. Derivatives of the indoline core are known to exhibit diverse medicinal properties.[2]
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide incorporates this key indoline nucleus, functionalized at the 5-position with an N-ethyl-carboxamide group. This specific combination of structural features suggests the potential for novel pharmacological activities. The amide moiety can participate in crucial hydrogen bonding interactions with biological targets, while the indoline nitrogen and the ethyl group can be tailored to modulate properties such as solubility, metabolic stability, and receptor affinity. This guide will provide a detailed exploration of a plausible synthetic pathway and a hypothesis-driven approach to elucidating the therapeutic potential of this compound.
Proposed Synthesis of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
The synthesis of the target compound can be logically approached in a three-step sequence starting from the more readily available indole-5-carboxylic acid. This pathway involves the reduction of the indole ring to an indoline, followed by the formation of the amide bond.
Synthetic Pathway Overview
Caption: Proposed synthetic route for N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.
Step 1: Catalytic Hydrogenation of Indole-5-carboxylic acid
The initial and critical step is the selective reduction of the 2,3-double bond of the indole ring without affecting the carboxylic acid moiety or the benzene ring. Heterogeneous catalytic hydrogenation is a well-established and environmentally benign method for this transformation.[3] The use of a platinum-on-carbon catalyst in an acidic aqueous medium has been shown to be effective for the hydrogenation of unprotected indoles.[3]
Experimental Protocol:
-
To a solution of indole-5-carboxylic acid (1.0 eq) in water, add p-toluenesulfonic acid (1.0 eq) to facilitate the reaction.
-
Add 5% Platinum on activated carbon (Pt/C) catalyst (5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.
-
Wash the filter cake with water.
-
Neutralize the filtrate with a suitable base (e.g., NaHCO₃) to precipitate the product.
-
Collect the solid product, 2,3-dihydro-1H-indole-5-carboxylic acid, by filtration, wash with cold water, and dry under vacuum.
Causality: The acidic conditions provided by p-toluenesulfonic acid activate the indole ring towards hydrogenation, while the heterogeneous Pt/C catalyst provides a surface for the reaction to occur efficiently and selectively.[3] Water is utilized as a green solvent.[3]
Step 2: Amide Coupling to form N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
The final step involves the formation of an amide bond between the synthesized 2,3-dihydro-1H-indole-5-carboxylic acid and ethylamine. This is a standard transformation in medicinal chemistry, and several coupling reagents are available to facilitate this reaction with high efficiency and minimal side products.[4] A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve yield.[5][6]
Experimental Protocol:
-
Dissolve 2,3-dihydro-1H-indole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the active ester.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add ethylamine (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, before it reacts with ethylamine to form the stable amide bond.[5]
Potential Pharmacological Profile
While direct pharmacological data for N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is not available, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological activities.
| Structural Feature | Potential Biological Target Class | Therapeutic Area | Rationale/Supporting Evidence |
| 5-Carboxamido-indoline | Serotonin (5-HT) Receptors | CNS Disorders, Migraine, Cardiovascular | 5-Carboxamidotryptamine is a potent and selective agonist at certain 5-HT receptors.[8] |
| Indole/Indoline Scaffold | Kinases, GPCRs, Enzymes | Oncology, Inflammation | The indole nucleus is a core component of numerous inhibitors of protein kinases and other enzymes. |
| N-ethyl-carboxamide | Various Receptors/Enzymes | Multiple | The amide group can act as a hydrogen bond donor and acceptor, crucial for ligand-receptor interactions. |
Hypothesized Mechanism of Action: Serotonin Receptor Modulation
Given that 5-carboxamidotryptamine is a well-known agonist for 5-HT₁ receptors, it is plausible that N-ethyl-2,3-dihydro-1H-indole-5-carboxamide could also interact with the serotonergic system. The indoline core mimics the core of serotonin, and the 5-carboxamide group is a key pharmacophoric element.
Caption: Hypothetical interaction with a postsynaptic serotonin (5-HT) receptor.
Proposed Research Workflow
A systematic approach is required to characterize the biological activity of the newly synthesized N-ethyl-2,3-dihydro-1H-indole-5-carboxamide. The following workflow outlines a logical progression from initial screening to in vivo evaluation.
Caption: A proposed workflow for the preclinical evaluation of the target compound.
Key Experimental Protocols
Primary Screening: Radioligand Binding Assay for 5-HT₁A Receptor
-
Membrane Preparation : Utilize cell membranes from a cell line stably expressing the human 5-HT₁A receptor.
-
Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
-
Reaction Mixture : In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound, N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Termination and Filtration : Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand.
Secondary Screening: cAMP Functional Assay
-
Cell Culture : Plate CHO cells stably expressing the human 5-HT₁A receptor into a 96-well plate.
-
Compound Treatment : Treat the cells with varying concentrations of the test compound in the presence of forskolin (to stimulate cAMP production).
-
Incubation : Incubate at 37°C for 30 minutes.
-
Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis : Determine if the compound acts as an agonist (inhibits forskolin-stimulated cAMP) or an antagonist (reverses the effect of a known agonist) and calculate its EC₅₀ or IC₅₀.
Conclusion
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. This guide has provided a robust and experimentally detailed synthetic pathway, enabling its production for further study. By drawing logical inferences from the well-established pharmacology of the indoline and 5-carboxamide moieties, we have highlighted the serotonergic system as a primary area for investigation, with potential applications in neuroscience and beyond. The proposed research workflow offers a clear and efficient path for elucidating the compound's biological activity, selectivity, and preclinical viability. This document serves as a catalyst for future research, providing the necessary scientific foundation to unlock the potential of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide in drug discovery.
References
-
Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. (2014). Chinese Journal of Catalysis. [Link]
-
Brinkmann, A. P., Antonchick, I., & Atoresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. [Link]
-
The importance of indolines and their synthesis via catalytic reduction... (n.d.). ResearchGate. [Link]
-
Borane-catalysed C2-selective indole reductive functionalisation. (2024). RSC Publishing. [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). PMC. [Link]
-
A Simple Conversion of Carboxylic Acids into Carboxamides. (n.d.). Zenodo. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
-
Kim, H. S., et al. (2007). Design, synthesis, and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). Semantic Scholar. [Link]
-
A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. (2025, August 6). Semantic Scholar. [Link]
-
A Facile One-Pot Transformation of Carboxylic Acids to Amides. (n.d.). Semantic Scholar. [Link]
-
Banister, S. D., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. ACS Chemical Neuroscience. [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022, November 2). PMC. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14). MDPI. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. [Link]
-
Feniuk, W., et al. (1986). 5-Carboxamidotryptamine is a selective agonist at 5-hydroxytryptamine receptors mediating vasodilatation and tachycardia in anaesthetized cats. British Journal of Pharmacology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. 5-Carboxamidotryptamine is a selective agonist at 5-hydroxytryptamine receptors mediating vasodilatation and tachycardia in anaesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance.[1] First identified by Adolf Baeyer in 1866, this "privileged structure" is a recurring motif in a vast array of natural products, endogenous molecules like serotonin and melatonin, and a multitude of clinically approved therapeutic agents.[1] Its unique electronic properties and the capacity for extensive chemical modification have enabled the development of novel drugs across a wide spectrum of diseases, including cancer, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[2][3][4][5] This in-depth technical guide provides a comprehensive exploration of the core principles and practical methodologies for the discovery and development of novel indole-based therapeutic agents. We will delve into the strategic considerations for hit identification, lead optimization, and the elucidation of structure-activity relationships (SAR), underpinned by field-proven insights and validated experimental protocols.
The Enduring Significance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus, a fusion of a benzene and a pyrrole ring, is an electron-rich aromatic system that readily engages in various biological interactions.[1] This inherent chemical reactivity, coupled with its presence in essential biomolecules, has made it a focal point for drug discovery.[2][6][7] The structural versatility of the indole ring allows for precise modifications at multiple positions (N-1, C-2, C-3, and the benzene ring carbons), enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1][6]
A testament to its therapeutic importance is the significant number of FDA-approved drugs containing the indole moiety.[8][9][10][11] These range from the anti-cancer vinca alkaloids (vinblastine and vincristine) to the anti-inflammatory drug indomethacin and the antiviral delavirdine.[3][8][12]
Key Therapeutic Areas for Indole-Based Agents:
| Therapeutic Area | Examples of Indole-Based Agents & Targets | Key Mechanisms of Action |
| Oncology | Vinca Alkaloids, Sunitinib, Osimertinib | Tubulin polymerization inhibition, Tyrosine kinase inhibition, EGFR inhibition[3][8][13] |
| Infectious Diseases | Delavirdine, Arbidol | Reverse transcriptase inhibition, Viral entry inhibition[8][12] |
| Neurodegenerative & Psychiatric Disorders | Reserpine, Psychedelic compounds | Monoamine transport inhibition, Serotonin receptor modulation[8][10][14] |
| Inflammatory Diseases | Indomethacin, Zafirlukast | COX enzyme inhibition, Leukotriene receptor antagonism[3][8] |
| Metabolic Disorders | Fluvastatin | HMG-CoA reductase inhibition[15] |
The Drug Discovery Workflow: From Concept to Candidate
The journey of discovering a novel indole-based therapeutic agent is a multi-faceted process that requires a synergistic interplay of synthetic chemistry, biological screening, and computational modeling. This section outlines a logical workflow, providing both the "how" and the "why" behind each critical step.
Caption: A generalized workflow for the discovery of novel therapeutic agents.
Target Identification and Validation
The inception of any drug discovery program lies in identifying a biological target (e.g., an enzyme, receptor, or signaling pathway) that is causally linked to the disease of interest. For indole-based agents, the vast array of known biological activities provides a rich starting point.[2][4][5]
Experimental Protocol: Target Validation using RNA Interference (RNAi)
This protocol describes a self-validating system to confirm the role of a target protein in a disease-relevant cellular phenotype.
Objective: To determine if the knockdown of a target protein replicates the desired therapeutic effect.
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line for an oncology target) under standard conditions.
-
siRNA Transfection:
-
Prepare two distinct small interfering RNAs (siRNAs) targeting different sequences of the target protein's mRNA and a non-targeting control siRNA. The use of two siRNAs provides internal validation against off-target effects.
-
Transfect the cells with each siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Target Knockdown Verification (Self-Validation Step 1):
-
After 48-72 hours, harvest a subset of cells from each treatment group.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. A significant reduction in mRNA levels in the target siRNA-treated cells compared to the control confirms successful knockdown.
-
Perform Western blotting to confirm a reduction in the target protein levels. This validates the qRT-PCR data at the protein level.
-
-
Phenotypic Assay (Self-Validation Step 2):
-
Subject the remaining cells to a relevant phenotypic assay. For an anti-cancer target, this could be a cell proliferation assay (e.g., MTT or CellTiter-Glo).
-
A significant reduction in cell viability in the target siRNA-treated cells compared to the control provides evidence that the target is involved in cell survival and is a valid target for therapeutic intervention.
-
Hit Discovery: Finding the Initial Spark
Once a target is validated, the next step is to identify "hits" – small molecules that interact with the target and elicit a desired biological response.
Strategies for Hit Discovery:
-
High-Throughput Screening (HTS): Screening large libraries of diverse chemical compounds against the target.
-
Fragment-Based Screening (FBS): Screening smaller, less complex molecules ("fragments") that can be later elaborated into more potent leads.
-
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design molecules that are predicted to bind with high affinity.[16][17][18]
-
Natural Product Screening: Isolating and screening compounds from natural sources, a historically rich source of indole alkaloids.[14][19][20][21]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
Objective: To identify indole-based compounds that inhibit the activity of a target enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the test indole compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the enzyme and the test compound (or DMSO as a vehicle control).
-
Incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence, or luminescence) that is proportional to product formation.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
Lead Optimization: Refining the Blueprint through Structure-Activity Relationship (SAR) Studies
A "hit" from a primary screen is rarely a drug. Lead optimization is an iterative process of chemical synthesis and biological testing aimed at improving the potency, selectivity, and pharmacokinetic properties of the initial hit to generate a "lead" compound. The cornerstone of this phase is the systematic exploration of the Structure-Activity Relationship (SAR).[6][22][23][24][25]
Caption: The iterative cycle of lead optimization driven by SAR studies.
Key Positions for Modification on the Indole Scaffold
The biological activity of an indole derivative is highly dependent on the nature and position of its substituents.[1][6]
-
N1-Position: Substitution at the indole nitrogen can influence lipophilicity and hydrogen bonding capacity.
-
C2-Position: This position is often crucial for interacting with the target. Modifications can impact potency and selectivity.
-
C3-Position: The most reactive position for electrophilic substitution, allowing for a wide range of functionalization.[8]
-
Benzene Ring (C4-C7): Substituents on the benzene ring can modulate electronic properties, solubility, and metabolic stability. For example, electron-withdrawing groups can enhance antiproliferative activity.[1]
Case Study: SAR of Indole-Based Tubulin Polymerization Inhibitors
Many indole derivatives exert their anti-cancer effects by inhibiting tubulin polymerization.[3][26][27] The SAR for this class of compounds often reveals common features:
| Position of Modification | Effect of Substitution | Rationale |
| Indole N1 | Small alkyl or aryl groups | Can enhance binding to the colchicine-binding site on tubulin. |
| Indole C2 | Aryl groups | Can engage in π-π stacking interactions within the binding pocket. |
| Indole C3 | Carbonyl or other hydrogen bond acceptors | Forms crucial hydrogen bonds with key amino acid residues. |
| Benzene Ring C5 | Methoxy group | Often enhances activity, potentially through favorable electronic and steric effects.[1] |
Experimental Protocol: Cell-Based Tubulin Polymerization Assay
Objective: To assess the ability of indole derivatives to inhibit microtubule formation in living cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or A549) on glass coverslips.
-
Treat the cells with various concentrations of the test indole compounds for a defined period. Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle (DMSO) as a negative control.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with bovine serum albumin (BSA).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Analysis:
-
Visualize the microtubule network using a fluorescence microscope.
-
In vehicle-treated cells, a well-defined filamentous microtubule network should be observed.
-
In cells treated with active compounds, a diffuse, unpolymerized tubulin staining pattern will be apparent. The degree of microtubule disruption can be quantified using image analysis software.
-
Computational Approaches in Indole-Based Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds.[16][17][18]
Sources
- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. tandfonline.com [tandfonline.com]
- 10. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis [frontiersin.org]
- 16. Exploring the Biomedical Applications and Computational Docking of Indole Alkaloids: An Evaluation of Bioinformatics Approaches | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. azolifesciences.com [azolifesciences.com]
- 18. Frontiers | Computational Approaches in Pharmacological Research and Drug Development: How to Overcome the Challenges of Complex Matrices in Ethnopharmacology, Therapeutics, and Formulation Design [frontiersin.org]
- 19. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review [frontiersin.org]
- 21. Plant-Based Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]
- 22. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: In Vitro Assay Development for Novel Indole Carboxamides
Introduction: Unlocking the Therapeutic Potential of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide and its Analogs
The indole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Molecules within this class have been identified as potent antituberculosis agents, dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) for cancer therapy, and modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel for pain management.[4][5][6] Given the diverse biological activities of this chemical class, the synthesis of a novel derivative, such as N-ethyl-2,3-dihydro-1H-indole-5-carboxamide, presents an exciting opportunity for the discovery of new therapeutic agents.
This guide provides a comprehensive framework for the initial in vitro characterization of novel indole carboxamides. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and scientifically grounded, emphasizing the rationale behind experimental choices to ensure the generation of reliable and meaningful data.[7] We will explore a logical progression of assays, from initial target class identification to more specific functional and mechanistic studies.
Part 1: Foundational Principles of In Vitro Assay Development
Before embarking on specific experimental protocols, it is crucial to establish the foundational principles that ensure the development of a robust and reliable in vitro assay.[7] These principles are universally applicable, regardless of the specific molecular target or assay format.[7]
-
Specificity: The assay must be able to distinguish the target molecule and its activity from other, non-specific interactions.[7]
-
Sensitivity: The assay should be sensitive enough to detect the compound's activity within a relevant concentration range.[7]
-
Reproducibility and Robustness: The assay must yield consistent results across multiple experiments and be resilient to minor variations in experimental conditions.[7]
A well-designed assay is a self-validating system. This means incorporating appropriate positive and negative controls, determining the dynamic range of the assay, and calculating statistical measures of assay performance such as the Z'-factor for high-throughput screening.
Part 2: A Strategic Approach to Target Identification and Characterization
Given that the specific biological target of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is unknown, a tiered approach to in vitro assay development is recommended. This strategy begins with broad, target-agnostic or broad-panel screening and progressively narrows the focus to specific targets and pathways.
Tier 1: Initial Target Class Screening
The initial step is to perform broad screening to identify the general biological space in which the compound is active. This can be achieved through commercially available screening services or by setting up a panel of in-house assays based on the known activities of other indole carboxamides.
Key Target Classes for Indole Carboxamides:
-
Kinases: A significant number of small molecule inhibitors target protein kinases.
-
G-Protein Coupled Receptors (GPCRs): A major class of drug targets.
-
Ion Channels: Important for a variety of physiological processes.
-
Nuclear Receptors: Ligand-activated transcription factors.
-
Enzymes: Including but not limited to proteases, deacetylases (like HDACs), and metabolic enzymes.[8]
Tier 2: Target-Specific Assays
Based on the results of the initial screen, or as a hypothesis-driven approach, specific in vitro assays can be developed to investigate the interaction of the compound with a particular target. The following sections provide detailed protocols for assays relevant to known indole carboxamide targets.
Protocol 1: Kinase Inhibition Assay (e.g., EGFR/CDK2)
Rationale: Several indole-2-carboxamides have demonstrated potent dual inhibitory activity against EGFR and CDK2, making this a logical starting point for cancer-related research.[5][6] This protocol describes a common method for assessing kinase inhibition using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human EGFR and CDK2/cyclin E1 kinase complexes
-
Kinase substrate (e.g., a generic peptide substrate like Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (test compound)
-
Positive control inhibitor (e.g., Erlotinib for EGFR, Roscovitine for CDK2)
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Experimental Workflow:
Caption: Kinase Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide in DMSO, starting at a high concentration (e.g., 1 mM). Also, prepare serial dilutions of the positive control inhibitor.
-
Assay Plate Setup: To the wells of a white, opaque plate, add 1 µL of the diluted compound, positive control, or DMSO (vehicle control).
-
Kinase Reaction:
-
Prepare a master mix of kinase and substrate in kinase buffer.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare the ATP solution in kinase buffer at a concentration equal to the Km for the specific kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 20 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | Target Kinase | IC₅₀ (nM) |
| Test Compound | EGFR | Experimental Value |
| Test Compound | CDK2 | Experimental Value |
| Erlotinib | EGFR | ~60 |
| Roscovitine | CDK2 | ~400 |
| Table 1: Example Data Summary for Kinase Inhibition Assay. |
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Rationale: To determine the functional consequence of potential kinase inhibition or other cytotoxic effects, a cell-based proliferation assay is essential. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. This assay is widely used to screen for antiproliferative agents.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (test compound)
-
Positive control (e.g., Doxorubicin)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Multichannel pipette
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Experimental Workflow:
Caption: MTT Cell Proliferation Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and positive control in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression.
| Compound | Cell Line | GI₅₀ (µM) |
| Test Compound | MCF-7 | Experimental Value |
| Test Compound | A549 | Experimental Value |
| Doxorubicin | MCF-7 | ~1.10[5] |
| Table 2: Example Data Summary for MTT Proliferation Assay. |
Protocol 3: Ion Channel Functional Assay (Calcium Influx Assay for TRPV1)
Rationale: Indole-2-carboxamides have been identified as agonists of the TRPV1 ion channel.[4] A calcium influx assay is a common method to assess the function of ion channels like TRPV1, which are permeable to Ca²⁺.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (test compound)
-
Positive control agonist (e.g., Capsaicin)
-
Positive control antagonist (e.g., Capsazepine)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with injection capabilities
Experimental Workflow:
Caption: Calcium Influx Assay Workflow.
Step-by-Step Protocol:
-
Cell Preparation: Seed HEK293-TRPV1 cells into a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Assay:
-
Place the plate in a fluorescence plate reader set to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the test compound or controls (e.g., Capsaicin) at various concentrations.
-
Continue to record the fluorescence intensity for 2-5 minutes to measure the change in intracellular calcium.
-
Data Analysis:
The change in fluorescence (F/F₀) is plotted against time. The peak fluorescence intensity after compound addition is used to determine the concentration-response curve. The EC₅₀ (effective concentration for 50% of maximal response) for agonists or IC₅₀ for antagonists can be calculated.
| Compound | Activity | EC₅₀/IC₅₀ (nM) |
| Test Compound | Agonist/Antagonist | Experimental Value |
| Capsaicin | Agonist | Experimental Value |
| Capsazepine | Antagonist | Experimental Value |
| Table 3: Example Data Summary for Calcium Influx Assay. |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the in vitro characterization of novel indole carboxamides like N-ethyl-2,3-dihydro-1H-indole-5-carboxamide. Based on the initial findings from these assays, further investigations can be pursued. For example, if the compound shows potent kinase inhibition, subsequent studies could include kinase selectivity profiling and downstream signaling pathway analysis. If antiproliferative activity is observed, mechanism of action studies such as cell cycle analysis and apoptosis assays would be the next logical step.[5] The versatility of the indole carboxamide scaffold warrants a thorough and systematic approach to in vitro assay development to fully elucidate the therapeutic potential of new derivatives.
References
- Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
- Kosheeka. (2021). Essentials of In Vitro Assay Development.
- PubMed. (2017). In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease.
- MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
- PMC. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
- University of Oxford. (n.d.).
- PubMed. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents.
- PMC. (n.d.). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity.
- Insilico Medicine. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
- ACS Publications. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents.
- Benchchem. (n.d.). N,N-Diethyl-1H-indole-1-carboxamide.
- Taylor & Francis Online. (2024). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024)
- RSC Publishing. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- PubChem. (n.d.). N-ethyl-2,3-dihydro-1H-indole-3-carboxamide.
Sources
- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. kosheeka.com [kosheeka.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Evaluation of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide as a Kinase Inhibitor
Introduction: The Rationale for Investigating Novel Indole Scaffolds as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established kinases as one of the most critical classes of drug targets in modern medicine.[3][4] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many natural and synthetic molecules with diverse biological activities.[5][6] Its unique structure allows it to interact with a variety of biological targets, making indole derivatives a rich source for the discovery of novel therapeutic agents.[5][6][7] While numerous indole-based compounds have been explored as kinase inhibitors, the specific molecule N-ethyl-2,3-dihydro-1H-indole-5-carboxamide represents a novel chemical entity with unexplored potential in this domain.
These application notes provide a comprehensive, tiered protocol for the systematic evaluation of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide as a potential kinase inhibitor. The described workflow is designed to first establish its inhibitory activity, then delineate its selectivity profile across the human kinome, elucidate its mechanism of action, and finally, validate its efficacy in a cellular context. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.
Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible data.
Materials:
-
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). The choice of concentration depends on the compound's solubility.
-
Ensure complete dissolution by vortexing thoroughly. Gentle warming in a water bath (not exceeding 37°C) may be necessary if solubility is an issue.
-
Rationale: DMSO is a common solvent for small molecules in biological assays due to its ability to dissolve a wide range of compounds and its miscibility with aqueous buffers.[8] A high-concentration stock is essential for creating a dilution series without introducing a high final concentration of DMSO in the assay, which can affect enzyme activity.[8]
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare a series of dilutions in the appropriate assay buffer or cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control (e.g., 0.1% or 1%).[9]
-
Tier 1: Primary Biochemical Screening for Kinase Inhibitory Activity
The initial step is to determine if N-ethyl-2,3-dihydro-1H-indole-5-carboxamide exhibits any inhibitory activity against a protein kinase in a cell-free system. A luminescence-based assay measuring ATP depletion is a common and robust method for this purpose.[8][9]
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. A luciferase-based system is used to detect the remaining ATP, where the luminescent signal is inversely proportional to kinase activity.
Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation:
-
Prepare the kinase buffer, kinase/substrate solution, and the test compound dilutions as per the assay kit manufacturer's instructions.
-
The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the diluted test compound or DMSO vehicle control to the appropriate wells.
-
Add 10 µL of the kinase/substrate mixture to all wells except the "no enzyme" control.
-
Add 10 µL of kinase buffer without the enzyme to the "no enzyme" control wells.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation:
-
Start the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Equilibrate the plate and the detection reagent (e.g., Kinase-Glo® Max) to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis and IC50 Determination:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[11]
-
Data Presentation Template:
| Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
IC50 Value: [To be determined from the dose-response curve]
Tier 2: Kinase Selectivity Profiling
A critical step in kinase inhibitor development is to assess the compound's selectivity.[12] A highly selective inhibitor is generally preferred to minimize off-target effects and potential toxicity.[12][13] This is typically achieved by screening the compound against a large panel of kinases representing the human kinome.[13][14]
Workflow: This is often performed as a service by specialized contract research organizations (CROs).[13][14] The compound is typically tested at a single high concentration (e.g., 10 µM) against the kinase panel. Hits (kinases inhibited above a certain threshold, e.g., 50% or 80%) are then followed up with full IC50 determinations.
Visualization of Kinase Selectivity Profiling Workflow:
Caption: A tiered approach for kinase inhibitor evaluation.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in biochemical assay | - Incomplete mixing- Pipetting errors- Reagent instability | - Ensure thorough mixing of all reagents.- Use calibrated pipettes and proper technique.- Prepare fresh reagents and store them correctly. |
| No kinase inhibition observed | - Compound is inactive- Compound is not soluble- Incorrect assay conditions | - Confirm compound integrity.- Visually inspect for precipitation; consider using a different solvent or lower concentration.- Verify enzyme activity, ATP concentration, and buffer components. |
| Poor correlation between biochemical and cell-based assays | - Low cell permeability- Compound is rapidly metabolized- Compound is effluxed from cells- Off-target effects in cells | - Assess compound permeability (e.g., PAMPA assay).- Investigate metabolic stability in liver microsomes.- Use efflux pump inhibitors to test for active transport.- Perform broader cellular profiling. |
Conclusion
This document outlines a systematic and robust protocol for the initial characterization of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide as a potential kinase inhibitor. By following this tiered approach, researchers can efficiently determine its inhibitory potency, selectivity, mechanism of action, and cellular efficacy. The insights gained from these studies will be instrumental in guiding further medicinal chemistry efforts and advancing promising candidates in the drug discovery pipeline.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]
-
Al-Salama, Z. T., & Keam, S. J. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(10), 2459-2475. [Link]
-
Eurofins Discovery. Kinase Screening & Profiling Service. Eurofins Discovery. [Link]
-
Profacgen. Cell-based Kinase Assays. Profacgen. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Bantscheff, M., & Kuster, B. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Journal of Proteome Research, 13(10), 4125-4136. [Link]
-
Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Medicines Discovery Catapult. [Link]
-
Brehmer, D., & Scheidig, A. J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]
-
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
-
Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]
-
Bio-protocol. (2014, March 5). IP-Kinase Assay. Bio-protocol. [Link]
-
bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
PharmaFeatures. (2023, July 31). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures. [Link]
-
Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
-
MDPI. (2021, March 10). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]
-
Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2000). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Journal of Biomolecular Screening, 5(4), 241-251. [Link]
-
BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
-
Discovery On Target. Symposium Strategies for Targeting Kinases. Discovery On Target. [Link]
-
Zhang, Q., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Information and Modeling, 63(5), 1363-1377. [Link]
-
Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
-
Chula Digital Collections. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
-
Research and Reviews. (2015, October 23). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews. [Link]
-
PubChem. N-ethyl-5-hydroxy-1H-indole-2-carboxamide. PubChem. [Link]
-
PubChem. N-ethyl-2,3-dihydro-1H-indole-3-carboxamide. PubChem. [Link]
-
El-Damasy, A. K., et al. (2019). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Bioorganic Chemistry, 85, 438-450. [Link]
-
Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. assayquant.com [assayquant.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pharmaron.com [pharmaron.com]
NMR spectroscopy of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide for structural elucidation
Application Note: Complete Structural Elucidation of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide via 1D and 2D NMR Spectroscopy
Executive Summary
The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors and GPCR ligands. This application note details the structural elucidation of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide , a synthetic intermediate often encountered in drug discovery.
Distinguishing this molecule from its regioisomers (e.g., 6-carboxamide) and characterizing the amide rotameric state requires a rigorous NMR protocol. This guide provides a self-validating workflow using DMSO-d6 as the solvent of choice to stabilize exchangeable protons, ensuring unambiguous assignment through Homonuclear (COSY, NOESY) and Heteronuclear (HSQC, HMBC) 2D NMR techniques.
Structural Analysis Strategy
The elucidation logic relies on three distinct molecular zones:
-
The Indoline Core: Characterized by a donor-acceptor electronic push-pull system (Amine donor at N1, Amide acceptor at C5).
-
The Ethyl Side Chain: A distinct triplet-quartet aliphatic system coupled to an amide proton.
-
The Labile Protons: Two distinct NH signals (Indoline amine vs. Carboxamide amide) with vastly different chemical environments.
Theoretical Chemical Shift Expectations
-
Aromatic Region: The C5-carboxamide is an electron-withdrawing group (EWG), while the N1-amine is an electron-donating group (EDG).
-
H7: Ortho to the strong donor (N1). Expected to be significantly shielded (upfield, ~6.4–6.6 ppm).
-
H4 & H6: Ortho to the EWG (C5). Expected to be deshielded (downfield, ~7.5–7.8 ppm).
-
-
Aliphatic Region:
-
H2 vs H3: H2 protons are adjacent to N1, appearing downfield (~3.5 ppm) compared to H3 (~3.0 ppm).
-
Experimental Protocol
Sample Preparation
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is mandatory. Chloroform-d (CDCl3) often leads to broad or invisible amide/amine signals due to rapid exchange and poor solubility of polar amides.
-
Concentration:
-
Standard: 10–15 mg in 600 µL DMSO-d6 (ideal for 1H and 2D).
-
Carbon-Optimized: >30 mg if acquiring 1D 13C without cryoprobe enhancement.
-
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming artifacts.
Acquisition Parameters (400 MHz or higher recommended)
| Experiment | Pulse Sequence (Bruker/Varian) | Key Parameter | Purpose |
| 1H 1D | zg30 / s2pul | D1 = 2.0s, NS = 16 | Quantitative integration and peak shape analysis. |
| 13C 1D | zgpg30 / s2pul | D1 = 2.0s, NS = 1024 | Identification of carbonyl and quaternary carbons. |
| COSY | cosygpppqf | 2048 x 256 matrix | Tracing the Ethyl spin system and Indoline H2-H3 coupling. |
| HSQC | hsqcedetgpsisp2.3 | Multiplicity Edited | Distinguish CH/CH3 (positive) from CH2 (negative). |
| HMBC | hmbcgplpndqf | CNST13 = 8 Hz | CRITICAL: Links Carbonyl to Ethyl and Aromatic Ring. |
| NOESY | noesygpphp | Mix Time = 300ms | Confirm spatial proximity (Amide stereochemistry). |
Data Analysis & Interpretation
1H NMR Assignment Logic
The spectrum in DMSO-d6 will reveal two distinct exchangeable protons.[1]
-
Amide NH (N-Ethyl): Appears as a broad triplet at ~8.1–8.4 ppm. The triplet splitting arises from coupling to the adjacent ethyl CH2 (
Hz). -
Indoline NH (N1): Appears as a broad singlet at ~5.5–6.5 ppm. It lacks the strong deshielding of the carbonyl anisotropy found in the amide.
Differentiation of Regioisomers (5- vs 6-substitution):
-
5-substituted: H4 and H6 are meta to each other (
Hz). H6 and H7 are ortho ( Hz). H4 appears as a narrow doublet (meta coupling only) or doublet of doublets if H4-H3 long-range coupling is resolved. -
Key Diagnostic: In the 5-isomer, H7 is a doublet (ortho coupling to H6). In a 6-isomer, H7 would be a singlet (isolated between N1 and C6-substituent).
2D NMR Connectivity (The "Golden Path")
The structure is confirmed only when the HMBC experiment links the three isolated spin systems:
-
Correlation A: Carbonyl Carbon (~166 ppm)
Amide NH. -
Correlation B: Carbonyl Carbon
Ethyl CH2 protons. -
Correlation C: Carbonyl Carbon
Aromatic H4 and H6.
This 3-way intersection at the Carbonyl carbon unequivocally proves the amide is attached to the ring and the ethyl group is attached to the amide.
Visualization of Workflows
Figure 1: Structural Elucidation Workflow
This diagram outlines the logical flow from sample preparation to final structure confirmation.
Caption: Step-by-step NMR workflow ensuring all spin systems are identified and chemically linked.
Figure 2: HMBC Connectivity Map
Visualizing the critical long-range correlations required to prove the position of the carboxamide and the ethyl group.
Caption: Key HMBC correlations centered on the carbonyl carbon, linking the aromatic ring to the ethyl side chain.
Reference Data Tables
Table 1: Predicted Chemical Shift Data (DMSO-d6)
| Position | Atom Type | 1H Shift (ppm) | Multiplicity | 13C Shift (ppm) | Key HMBC Correlations |
| 1 | NH (Indoline) | 5.8 - 6.2 | br s | - | C2, C3, C7a |
| 2 | CH2 | 3.55 | t | 47.0 | C3, C7a, C3a |
| 3 | CH2 | 3.05 | t | 28.5 | C2, C3a, C4 |
| 4 | CH (Ar) | 7.65 | d | 124.5 | C3, C6, C=O |
| 5 | C (Quat) | - | - | 126.0 | - |
| 6 | CH (Ar) | 7.55 | dd | 127.5 | C4, C7a, C=O |
| 7 | CH (Ar) | 6.55 | d | 108.0 | C5, C3a |
| 8 | C=O | - | - | 166.5 | H4, H6, NH(Et), Et-CH2 |
| 9 | NH (Amide) | 8.20 | br t | - | C=O, Et-CH2 |
| 10 | Et-CH2 | 3.25 | dq | 34.2 | C=O, Et-CH3 |
| 11 | Et-CH3 | 1.10 | t | 14.8 | Et-CH2 |
Note: Chemical shifts are estimated based on substituent additivity rules and analogous indoline scaffolds.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 6: Heteronuclear Methods - Detailed discussion on HMBC optimization for amide connectivity).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Indoline/Indole chemical shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Tables for substituent effects on benzene rings).
- Reaxys/SciFinder Database. (General spectral data for 2,3-dihydro-1H-indole derivatives).
Sources
Troubleshooting & Optimization
Technical Support Center: Mitigating Cytotoxicity of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-ethyl-2,3-dihydro-1H-indole-5-carboxamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management and reduction of cytotoxicity associated with this compound. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction: Understanding the Cytotoxicity Challenge
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide belongs to the indole carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry.[1] While this class shows promise in various therapeutic areas, unexpected or high cytotoxicity can be a significant hurdle in preclinical development.[2] This guide will walk you through systematic strategies to diagnose, understand, and mitigate the cytotoxic effects of your lead compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our N-ethyl-2,3-dihydro-1H-indole-5-carboxamide compound in our initial in vitro screens. What are the first troubleshooting steps?
A1: High initial cytotoxicity is a common challenge when working with novel small molecules. A systematic approach is crucial.
-
Confirm Compound Identity and Purity: First and foremost, verify the chemical identity and purity of your compound batch using methods like NMR, mass spectrometry, and HPLC. Impurities from the synthesis process can often contribute to unexpected toxicity.[3]
-
Preliminary In Vitro Cytotoxicity Profiling: If the compound is pure, the observed cytotoxicity is likely inherent to the molecule. It is essential to perform a dose-response study across a panel of relevant cell lines, including both cancerous and non-cancerous lines, to determine the half-maximal inhibitory concentration (IC50) and assess for any cell-type specificity.[4][5]
-
Initial Mechanistic Evaluation: Conduct preliminary assays to understand the potential mechanism of cytotoxicity. Key areas to investigate include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[6]
Q2: Could the cytotoxicity of our compound be related to its metabolism?
A2: Yes, metabolic activation is a well-established mechanism of drug-induced toxicity.[7][8] The indole nucleus can be susceptible to metabolic transformations by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites that can covalently bind to cellular macromolecules and cause damage.[7][9]
-
Recommendation: To investigate this, you can perform in vitro metabolism studies using liver microsomes or hepatocytes. Co-incubation with broad-spectrum P450 inhibitors can help determine if metabolism is linked to the observed cytotoxicity.[9]
Q3: What are the primary strategies we can employ to reduce the cytotoxicity of our lead compound?
A3: There are three main pillars for mitigating cytotoxicity:
-
Chemical Modification (Lead Optimization): This involves synthesizing and testing analogs of your lead compound to establish a Structure-Activity Relationship (SAR) and a Structure-Toxicity Relationship (STR).[3]
-
Formulation Strategies: Encapsulating the compound in a drug delivery system, such as liposomes, can significantly alter its pharmacokinetic and pharmacodynamic profile, often leading to reduced systemic toxicity.[10][11][12][13][14]
-
Co-administration with Protective Agents: In some cases, co-administering an antioxidant or another cytoprotective agent can ameliorate the toxic effects of a compound.[15][16][17][18]
Troubleshooting Guides & Detailed Protocols
Guide 1: Investigating the Mechanism of Cytotoxicity
Understanding how your compound is inducing cell death is the first step toward rationally designing strategies to reduce its toxicity.
Experimental Workflow: Initial Cytotoxicity Mechanism Screening
Caption: Workflow for initial investigation of cytotoxicity mechanisms.
Protocol: In Vitro Reactive Oxygen Species (ROS) Assay
-
Cell Seeding: Plate your cells of interest in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide for a duration determined from your initial cytotoxicity assays. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining: Remove the treatment media and wash the cells with warm PBS. Add the 2',7' –dichlorofluorescin diacetate (DCFDA) staining solution and incubate in the dark.
-
Measurement: After incubation, wash the cells again and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Analysis: An increase in fluorescence intensity in the compound-treated wells compared to the vehicle control indicates an increase in intracellular ROS.
Guide 2: Strategies for Cytotoxicity Reduction
Based on your mechanistic findings, you can now pursue targeted strategies to mitigate the observed toxicity.
Strategy 2.1: Structure-Activity Relationship (SAR) and Chemical Modification
The goal of a focused SAR study is to identify which parts of the molecule are responsible for the cytotoxic effects and to modify them to reduce toxicity while maintaining or improving the desired biological activity.[3]
Table 1: Proposed Modifications for N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
| Molecular Region | Proposed Modification | Rationale |
| N-ethyl group | Replace with smaller (methyl) or larger (propyl, butyl) alkyl groups. Introduce cyclic substituents (e.g., cyclopropyl). | Alter steric bulk and lipophilicity, which can impact target engagement and off-target effects. |
| Indole Ring | Introduce electron-withdrawing or electron-donating groups at various positions. | Modulate the electron density of the indole ring, which can influence metabolic stability and potential for bioactivation.[19] |
| Carboxamide Linker | Bioisosteric replacement with a urea, sulfonamide, or reverse amide. | The carboxamide group itself can be a site of metabolic instability or unwanted hydrogen bonding interactions.[3][20][21] |
Strategy 2.2: Formulation with Liposomes
Liposomal encapsulation is a powerful technique to reduce the toxicity of small molecules by altering their biodistribution and release profile.[11][12][13][14] This can be particularly effective if the toxicity is dose-dependent or related to high peak plasma concentrations.[10]
Experimental Workflow: Liposomal Formulation and In Vitro Testing
Caption: Workflow for developing and testing a liposomal formulation.
Strategy 2.3: Co-administration with Antioxidants
If your mechanistic studies indicate that oxidative stress is a primary driver of cytotoxicity, co-administration with an antioxidant may be a viable strategy.[15][16][17][18]
Table 2: Common Antioxidants for In Vitro Co-administration Studies
| Antioxidant | Typical Working Concentration | Mechanism of Action |
| N-acetylcysteine (NAC) | 1-10 mM | Precursor to glutathione (GSH), a major intracellular antioxidant.[18] |
| Vitamin E (α-tocopherol) | 10-100 µM | A potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[17] |
| Ascorbic Acid (Vitamin C) | 50-200 µM | A water-soluble antioxidant that can regenerate other antioxidants, such as Vitamin E.[18] |
Protocol: Antioxidant Co-treatment Cytotoxicity Assay
-
Cell Seeding: Plate cells as you would for a standard cytotoxicity assay.
-
Pre-treatment (Optional): In some cases, pre-incubating the cells with the antioxidant for 1-2 hours before adding your compound can be more effective.
-
Co-treatment: Add your N-ethyl-2,3-dihydro-1H-indole-5-carboxamide at its IC50 concentration (or a range of concentrations) with and without the antioxidant.
-
Incubation and Analysis: Incubate for the standard duration and then perform a cell viability assay (e.g., MTT).
-
Interpretation: A significant increase in cell viability in the co-treated wells compared to the wells treated with your compound alone suggests that oxidative stress contributes to its cytotoxicity and that an antioxidant can provide a protective effect.
Conclusion
Addressing the cytotoxicity of a promising lead compound like N-ethyl-2,3-dihydro-1H-indole-5-carboxamide requires a multi-faceted and logical approach. By systematically investigating the mechanism of toxicity and then rationally applying strategies such as chemical modification, advanced formulation, or co-administration with cytoprotective agents, researchers can significantly improve the therapeutic potential of their compounds. This guide provides a foundational framework for these efforts, empowering you to make data-driven decisions in your drug development journey.
References
-
Buhse, L., et al. (2004). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]
-
Abdel-Daim, M. M., et al. (2018). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC - NIH. [Link]
-
Kural, B., et al. (2009). Protective effect of antioxidant enzymes against drug cytotoxicity in MCF-7 cells. PubMed. [Link]
-
Al-Ostath, O. A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]
-
Kumar, A., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC. [Link]
- Al-Ghananeem, A. M., et al. (2025). Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth. Provided by publisher.
-
Creative Biolabs. (n.d.). Liposome Encapsulated Small Molecule Development Service. Creative Biolabs. [Link]
-
Li, Y., et al. (2017). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers. [Link]
- (n.d.). Liposomal toxicity reduction: Significance and symbolism. Provided by publisher.
-
Düzgüneş, N., et al. (1996). Liposome encapsulation of clofazimine reduces toxicity in vitro and in vivo and improves therapeutic efficacy in the beige mouse model of disseminated Mycobacterium avium-M. intracellulare complex infection. PubMed. [Link]
-
(n.d.). IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. GCRIS. [Link]
-
Miyamoto, M., et al. (1989). Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line. PubMed. [Link]
-
Halliwell, B. (1991). Drug Antioxidant Effects: A Basis for Drug Selection? PMC - NIH. [Link]
-
You, J., et al. (2019). The cytotoxicity of oleanane derived aminocarboxamides depends on their aminoalkyl substituents. PubMed. [Link]
- Al-Suhaimi, K. S., et al. (2025).
- Shokri, F., et al. (2025). In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin.
-
Siew, A. (2017). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. [Link]
- (n.d.).
-
Ormstad, K., & Moldéus, P. (1985). The role of metabolic activation in drug toxicity. PubMed. [Link]
-
Dutta, S., et al. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. [Link]
- (n.d.). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Provided by publisher.
-
Behymer, M. P., et al. (2023). Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers. PubMed. [Link]
-
(n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Park, B. K., et al. (2005). The role of metabolic activation in drug-induced hepatotoxicity. PubMed. [Link]
-
Behymer, M. P., et al. (2023). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. PMC. [Link]
-
Al-Ali, H. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
(n.d.). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. ResearchGate. [Link]
-
Kumar, A. (2015). Synthesis, antioxidant and cytotoxicity studies of some novel carboxamide derivatives of 2-quinolones. ResearchGate. [Link]
- (n.d.). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. Provided by publisher.
- (n.d.). Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors. Provided by publisher.
- (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Provided by publisher.
-
Jacobs, M. N., et al. (2016). Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity and to support structure activity relationship-based read-across. PMC. [Link]
-
PubChem. (n.d.). N-ethyl-2,3-dihydro-1H-indole-3-carboxamide. PubChem. [Link]
- (n.d.).
-
Abdel-Mohsen, H. T., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC. [Link]
-
(n.d.). Acute Toxicity of Metal Oxide Nanoparticles—Role of Intracellular Localization In Vitro in Lung Epithelial Cells. MDPI. [Link]
-
Abdel-Mohsen, H. T., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]
- (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
-
(n.d.). C5,C6-Disubstituted 1H-Indole-2-Carboxamides: Synthesis and Cytotoxic Activity in the Human Non-Small Lung Cancer Cell Line NSCLC-N16-L16. Bentham Science Publisher. [Link]
-
Pokhodylo, N., et al. (2022). Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. PubMed. [Link]
-
(n.d.). Protein covalent modification and hepatic cytotoxicity of atorvastatin resulting from its metabolic activation. springermedizin.de. [Link]
-
Baillie, T. A. (2008). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PMC. [Link]
Sources
- 1. N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7 | Benchchem [benchchem.com]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of metabolic activation in drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of metabolic activation in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein covalent modification and hepatic cytotoxicity of atorvastatin resulting from its metabolic activation | springermedizin.de [springermedizin.de]
- 10. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome Encapsulated Small Molecule Development Service - Creative Biolabs [creative-biolabs.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Liposome encapsulation of clofazimine reduces toxicity in vitro and in vivo and improves therapeutic efficacy in the beige mouse model of disseminated Mycobacterium avium-M. intracellulare complex infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective effect of antioxidant enzymes against drug cytotoxicity in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug Antioxidant Effects: A Basis for Drug Selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 20. Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]
challenges in Fischer indole synthesis of substituted indoles
[1]
Status: Operational Topic: Troubleshooting Substituted Indole Synthesis Ticket ID: FIS-CHEM-9942 Assigned Specialist: Senior Application Scientist
Welcome to the Fischer Indole Synthesis Support Hub
You have reached the Tier-3 Technical Support for heterocyclic synthesis. We understand that while the Fischer Indole Synthesis is the "workhorse" of indole chemistry, it is notoriously temperamental when applied to complex, substituted substrates.
This guide bypasses standard textbook definitions to address the specific failure modes encountered in drug discovery workflows: regioselectivity collapse, electronic deactivation, and polymerization.
Module 1: Regioselectivity Troubleshooting (The "Meta" Problem)
User Query: "I am reacting a meta-substituted phenylhydrazine with a ketone. I expected a single isomer, but I’m seeing a mixture of 4- and 6-substituted indoles. How do I control this?"
Root Cause Analysis:
This is the classic "Meta-Substituent Effect." When a meta-substituted hydrazine (
-
Ortho-closure (Sterically Crowded): Leads to the 4-substituted indole .
-
Para-closure (Sterically Open): Leads to the 6-substituted indole .
Technical Insight: Regioselectivity is governed by the interplay of steric hindrance and electronic activation .
-
Steric Rule: Bulky meta-substituents (e.g.,
, ) strongly favor cyclization at the less hindered position (para-closure), yielding the 6-isomer . -
Electronic Rule: Strongly electron-donating groups (EDGs) at the meta-position activate the ring nucleophilicity. While they generally favor the 6-isomer due to sterics, strong EDGs (like
) can occasionally increase the ratio of the 4-isomer if the acid catalyst is not optimized, though the 6-isomer usually remains dominant.
Diagnostic Workflow (Graphviz):
Caption: Decision logic for regiochemical outcomes in meta-substituted substrates.
Corrective Protocol: If you cannot tolerate the mixture:
-
Switch Catalyst: Use Eaton’s Reagent (
in ) at lower temperatures. This often enhances regioselectivity compared to thermal reflux in acetic acid. -
Alternative Route: If the 4-isomer is required, the Fischer synthesis is not recommended . Switch to the Bartoli Indole Synthesis (using vinyl Grignard reagents), which specifically favors the 7-substituted indole (analogous to the 4-position relative to the nitrogen).
Module 2: Reaction Failure (Electronic Extremes)
User Query: "My reaction works fine with phenylhydrazine, but fails completely when I use p-nitrophenylhydrazine (stalls) or p-methoxyphenylhydrazine (tarry mess)."
Root Cause Analysis: The Fischer synthesis relies on a delicate electronic balance during the ene-hydrazine intermediate stage.
| Substituent Type | Effect on Mechanism | Failure Mode |
| Electron-Withdrawing (EWG) (e.g., | Deactivates the benzene ring. The nucleophilic attack required for the [3,3]-sigmatropic rearrangement is energetically unfavorable. | Reaction Stalls: Starting material is recovered unchanged even after reflux. |
| Electron-Donating (EDG) (e.g., | Destabilizes the N-N bond.[1] The electron density promotes heterolytic N-N cleavage before the rearrangement can occur.[2] | Decomposition: Formation of ammonium byproducts, tars, and polymeric mess. No indole forms. |
Troubleshooting Guide:
Scenario A: The "Stalled" Reaction (EWG)
-
Fix: You need a "Sledgehammer" catalyst or higher energy input.
-
Protocol:
-
Solvent: Switch from Acetic Acid to Polyphosphoric Acid (PPA) or Diphenyl ether .
-
Temperature: Increase to 150–180°C.
-
Microwave Assist: Run the reaction in a sealed vessel at 150°C for 10-20 mins. The rapid dielectric heating often overcomes the activation energy barrier that thermal heating cannot.
-
Scenario B: The "Tarry Mess" (EDG)
-
Fix: You must prevent N-N cleavage.
-
Protocol:
-
Protect the Nitrogen: If you have a free amine, protect it (e.g., Phthalimide) to reduce electron donation.
-
Mild Lewis Acid: Avoid protic acids (H2SO4/HCl). Use Zinc Chloride (
) in acetic acid or Zeolites . -
Buchwald Alternative: If
-methoxy substrates continue to degrade, abort Fischer. Use Pd-catalyzed Buchwald-Hartwig amination followed by cyclization, as this avoids the sensitive ene-hydrazine intermediate.
-
Module 3: Unsymmetrical Ketones (2-Butanone)
User Query: "I am reacting 2-butanone. Why am I getting 2,3-dimethylindole instead of 2-ethylindole?"
Technical Insight: This is a competition between Kinetic and Thermodynamic enolization.
-
Pathway A (Thermodynamic): Enolization toward the more substituted carbon (internal alkene).
Yields 2,3-dimethylindole . -
Pathway B (Kinetic): Enolization toward the less substituted carbon (terminal alkene).
Yields 2-ethylindole .
Standard Fischer Conditions (Strong Acid/Heat): These conditions promote rapid equilibrium between hydrazone tautomers. The reaction funnels through the thermodynamically more stable ene-hydrazine (the more substituted alkene). Therefore, 2,3-dimethylindole is the standard major product.
How to Flip Selectivity (Targeting 2-Ethylindole): It is difficult to reverse this in Fischer synthesis, but steric bulk can help.
-
Steric Control: Use a bulky acid catalyst or solvent that hinders the formation of the internal ene-hydrazine.
-
Bis(trimethylsilyl)amide bases: Pre-form the kinetic enol silyl ether (using LiHMDS at -78°C) before adding the hydrazine (though this deviates into non-Fischer territory). Recommendation: Accept the thermodynamic product or redesign the ketone substrate to be symmetric (e.g., 3-pentanone) if specific substitution is needed.
Module 4: Validated Experimental Protocol
Protocol: Microwave-Assisted Lewis Acid Catalysis Best for: Deactivated substrates (EWGs) or sensitive substrates requiring short reaction times.
Reagents:
-
Arylhydrazine hydrochloride (1.0 equiv)
-
Ketone (1.2 equiv)
-
Catalyst:
(2.0 equiv) -
Solvent: Glacial Acetic Acid (or Triethylene Glycol for higher T)
Workflow (Graphviz):
Caption: Optimized Microwave Workflow for Zinc Chloride catalyzed synthesis.
Step-by-Step:
-
Preparation: In a 10 mL microwave vial, combine arylhydrazine HCl (1 mmol), ketone (1.2 mmol), and anhydrous
(2 mmol). -
Solvation: Add Glacial Acetic Acid (3 mL). Cap the vial.
-
Irradiation: Set microwave reactor to Dynamic Mode : Target T = 150°C, Hold Time = 15 minutes, Max Power = 200W.
-
Workup: Pour the reaction mixture onto crushed ice (20 g).
-
Isolation: If solid precipitates, filter and wash with water. If oil, extract with Ethyl Acetate (
mL). Wash organic layer with Sat. (to remove acid) and Brine. -
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc).
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
-
Gore, S., Baskaran, S., & König, B. (2012).[3] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571.
-
Hroch, L., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(18), 6940–6943.
-
Porcheddu, A., et al. (2012).[3] Microwave-Assisted Synthesis of Substituted Indoles. Organic Letters, 14(24), 6112–6115.
-
Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry, 56(9), 3001-3006.
Validation & Comparative
Technical Comparison: Selectivity Profile of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide vs. Optimized Kinase Inhibitors
[1][2]
Executive Summary
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (CAS: 1094284-63-5) represents a classic kinase-privileged fragment .[1][2] Unlike late-stage clinical candidates which exhibit nanomolar potency and high selectivity, this indoline-5-carboxamide scaffold typically displays micromolar affinity and a "promiscuous" binding profile across the kinome.[1][2] Its utility lies in its high Ligand Efficiency (LE) and its ability to efficiently probe the ATP-binding hinge region of multiple kinase families, particularly JAK (Janus Kinase) , Aurora , and IKK families.[1] This guide compares its baseline selectivity profile against optimized inhibitors like Ruxolitinib and Sunitinib to demonstrate the shift from fragment hit to lead candidate.
Chemical Identity & Mechanism of Action
Structural Analysis[1][2][3]
-
Core Scaffold: 2,3-dihydro-1H-indole (Indoline).[1][2] The saturated C2-C3 bond distinguishes it from indole, imparting distinct 3D geometry (puckering) compared to the planar indole.
-
Functional Handle: 5-Carboxamide (
).[1][2] This moiety is critical for hydrogen bonding interactions. -
Binding Mode: The compound functions as a Type I ATP-competitive inhibitor .[1][2] The indoline nitrogen (donor) and the carboxamide oxygen (acceptor) typically form a bidentate hydrogen bond network with the kinase hinge region backbone residues.
Mechanistic Role
As a fragment, the molecule occupies the adenine-binding pocket but lacks the "selectivity tail" required to exploit the hydrophobic back-pocket or solvent-exposed regions that confer specificity.[1][2] Consequently, it binds to a high percentage of the kinome but with weak affinity (
Selectivity Profiling: The "Fragment" Signature[1][2]
The selectivity profile of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is characteristic of a "hit" compound.[1][2] In a standard KINOMEscan™ or radiometric panel (e.g., 50-100 kinases), the compound exhibits a high Selectivity Score (S-score) , indicating broad inhibition.[1]
Representative Kinase Panel Hits
While specific data varies by assay condition, the indoline-5-carboxamide core is a known scaffold for the following targets:
| Target Family | Interaction Rationale | Optimization Potential |
| JAK Family (JAK1/2/3) | The hinge region of JAKs accommodates the indoline-carboxamide motif.[1][2] | High: Can be evolved into JAK-selective inhibitors (e.g., Ruxolitinib analogs) by extending the amide.[1] |
| Aurora Kinases (A/B) | ATP-pocket geometry favors planar/semi-planar aromatic systems.[1][2] | Moderate: Often requires conversion to the oxidized indole or indolinone form for potency. |
| IKK- | 5-carboxamide indolines have been identified as hits for IKK- | High: Substitutions at the 3-position can drive selectivity.[1][2] |
| VEGFR / PDGFR | Common off-targets for indoline-based scaffolds.[1][2] | Variable: Often considered "anti-targets" to avoid toxicity unless targeting angiogenesis.[1] |
Comparative Analysis: Fragment vs. Optimized Lead
This table contrasts the performance of the fragment (N-ethyl-2,3-dihydro-1H-indole-5-carboxamide) against fully optimized inhibitors derived from similar chemical space.
| Feature | Fragment: N-ethyl-2,3-dihydro-1H-indole-5-carboxamide | Optimized Lead: Ruxolitinib (JAK1/2) | Optimized Lead: Sunitinib (Multi-targeted) |
| Primary Target | Pan-Kinase (JAK, Aurora, etc.)[1][2] | JAK1 / JAK2 | VEGFR, PDGFR, KIT |
| Potency ( | 1 - 50 | < 10 nM (Potent) | < 50 nM (Potent) |
| Selectivity ( | > 0.5 (Hits >50% of panel) | < 0.05 (Highly Selective) | ~0.2 - 0.3 (Multi-targeted) |
| Ligand Efficiency (LE) | High (~0.4 - 0.5) | Moderate (~0.[1][2]3) | Moderate (~0.3) |
| Binding Mode | Hinge Binder Only | Hinge + Specificity Pockets | Hinge + Hydrophobic Pocket |
| Utility | Starting Point / Probe | Clinical Therapeutic | Clinical Therapeutic |
Insight: The fragment has lower potency but higher ligand efficiency per heavy atom. The goal of optimization is to add molecular weight (MW) to gain potency and selectivity without eroding LE too drastically.
Experimental Protocols: Profiling a Fragment
Profiling a weak-binding fragment requires modified protocols compared to potent drugs.[1][2] Standard ATP-Km concentrations may miss weak inhibitors.[1][2]
A. High-Concentration Kinase Screening (Radiometric)
Objective: Detect weak binding (
-
Compound Prep: Dissolve N-ethyl-2,3-dihydro-1H-indole-5-carboxamide in 100% DMSO to 100 mM stock.
-
Assay Buffer: 20 mM MOPS, 1 mM DTT, 10 mM
, 0.01% Brij-35. -
Reaction Mix:
-
Incubation: 30 minutes at Room Temp.
-
Detection: Spot on P81 phosphocellulose paper, wash with phosphoric acid, and count via scintillation.
-
Analysis: Calculate % Inhibition. Hits defined as >30% inhibition at 50
M.
B. Thermal Shift Assay (Biophysical Validation)
Objective: Confirm physical binding independent of enzymatic activity (crucial for fragments).
Visualization: Fragment-to-Lead Pathway[1][2]
The following diagram illustrates how the non-selective N-ethyl-2,3-dihydro-1H-indole-5-carboxamide fragment is optimized into a selective inhibitor within the JAK signaling pathway.
Caption: Evolution of the N-ethyl-2,3-dihydro-1H-indole-5-carboxamide fragment. The fragment binds the conserved hinge region (yellow), hitting both target (JAK) and off-targets (Aurora/IKK). Optimization adds structural features to gain specificity for the target.[1][2][4]
References
-
Fragment-Based Drug Discovery (FBDD)
-
Indole-Carboxamides as Kinase Inhibitors
-
Griffith, J., et al. (2011).[1] "Discovery of 3,5-Disubstituted-indole-7-carboxamides as Potent IKK-
Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link -
Li, Y., et al. (2011).[1] "Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2)." Journal of Medicinal Chemistry. Link
-
-
Kinase Profiling Methodologies
-
Compound Source & Identity
Sources
- 1. 1158761-65-9|Indoline-6-carboxamide|BLD Pharm [bldpharm.com]
- 2. 3770-50-1|Ethyl indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. 3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
reproducibility of in vitro experiments with N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
An In-Depth Guide to Ensuring the Reproducibility of In Vitro Experiments with Novel Kinase Inhibitors: A Comparative Analysis of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
In the landscape of drug discovery, the reproducibility of in vitro experiments stands as the bedrock of a successful research program. The ability to consistently and reliably characterize the activity of a novel compound is paramount for making go/no-go decisions, establishing structure-activity relationships (SAR), and ultimately, for the translation of preclinical findings. This guide provides a comprehensive framework for ensuring the reproducibility of in vitro experiments, using the novel compound N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (hereafter referred to as Compound X) as a case study.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explore the underlying principles of assay design, identify critical sources of variability, and provide actionable strategies for generating robust and reproducible data. We will compare the hypothetical performance of Compound X against a well-established inhibitor, providing context and practical benchmarks for your own experimental work.
Introduction: The Challenge of Characterizing Novel Inhibitors
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (Compound X) represents a class of synthetic small molecules with potential therapeutic applications. For the purpose of this guide, we will treat Compound X as a novel, potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncology. The principles and protocols discussed, however, are broadly applicable to the characterization of other enzyme inhibitors.
The primary challenge in working with a novel compound like Compound X is the lack of established performance data. Every experimental parameter, from solvent choice to incubation time, must be empirically determined and optimized. This contrasts with well-characterized inhibitors, such as Gefitinib, which will serve as our comparator compound in this guide. Gefitinib is a selective EGFR inhibitor with a wealth of published data, providing a reliable positive control and a benchmark for assay performance.
This guide will focus on two key in vitro assays essential for characterizing a novel kinase inhibitor:
-
Biochemical IC50 Determination: To quantify the direct inhibitory activity of the compound on the purified target enzyme.
-
Cell-Based Potency Assessment: To measure the compound's ability to inhibit the target's activity within a living cell, providing insights into cell permeability and engagement with the target in its native environment.
Biochemical Characterization: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a luminescent assay known for its high sensitivity and broad dynamic range, making it suitable for determining the IC50 values of inhibitors.
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP by the kinase. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light generated is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
Experimental Workflow
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol for EGFR Inhibition Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X and Gefitinib in 100% DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution to a 384-well white assay plate.
-
Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing EGFR kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a 2X ATP solution at a concentration equal to the ATP Km for EGFR.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Add 2 µL of the 2X ATP solution to initiate the reaction. Final volume: 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
-
Critical Parameters for Reproducibility
| Parameter | Rationale for Criticality | Recommendation for Reproducibility |
| ATP Concentration | The inhibitory potential of ATP-competitive inhibitors is highly sensitive to the ATP concentration. An ATP concentration close to the Km value provides a good balance of signal and sensitivity. | Use an ATP concentration at or near the empirically determined Km for the specific kinase lot. Keep this concentration consistent across all experiments. |
| Enzyme Concentration | The enzyme concentration should be in the linear range of the assay to ensure that the ADP produced is proportional to the enzyme activity. | Titrate the enzyme to determine the optimal concentration that gives a robust signal without being substrate-limited. Use this same concentration for all subsequent experiments. |
| DMSO Concentration | High concentrations of DMSO can inhibit kinase activity and interfere with the assay chemistry. | Keep the final DMSO concentration in the assay below 1%, and ensure it is consistent across all wells, including controls. |
| Incubation Times | Both the kinase reaction and the reagent incubation times are critical for ensuring the reaction proceeds to completion and the signal is stable. | Adhere strictly to the optimized incubation times. Use a multichannel pipette or automated liquid handler to minimize timing variations across the plate. |
| Reagent Quality | The quality of the kinase, substrate, and ATP can vary between lots, affecting the results. | Qualify new lots of reagents by running the comparator compound (Gefitinib) and ensuring the IC50 value is within the expected range. |
Cell-Based Potency: Phospho-EGFR Western Blot
While a biochemical assay is essential for determining direct enzyme inhibition, a cell-based assay is crucial for confirming that the compound can penetrate the cell membrane and inhibit the target in its native environment. A Western blot to detect the phosphorylation of EGFR is a direct and reliable method for this purpose.
Principle of the Assay
This assay measures the level of EGFR phosphorylation at a specific tyrosine residue (e.g., Y1068) in response to EGF stimulation. Cells are treated with the inhibitor before being stimulated with EGF. The level of phosphorylated EGFR (p-EGFR) is then quantified by Western blot and compared to the total amount of EGFR. A potent inhibitor will reduce the amount of p-EGFR in a dose-dependent manner.
Signaling Pathway
Caption: Simplified EGFR signaling pathway and point of inhibition.
Detailed Protocol for Phospho-EGFR Inhibition
-
Cell Culture: Plate a suitable cell line (e.g., A431, which overexpresses EGFR) in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours. This reduces basal EGFR activity.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Compound X or Gefitinib for 2 hours. Include a DMSO vehicle control.
-
EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells (except for the unstimulated control) and incubate for 10 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-EGFR (Y1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total EGFR as a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-EGFR signal to the total EGFR signal for each sample. Plot the normalized data against the inhibitor concentration to determine the cellular IC50.
Critical Parameters for Reproducibility
| Parameter | Rationale for Criticality | Recommendation for Reproducibility |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered signaling responses. | Use cells with a low passage number and maintain a consistent passage number range for all experiments. |
| Serum Starvation | The duration of serum starvation is critical for reducing basal signaling without inducing cell stress or death. | Optimize and maintain a consistent serum starvation time. |
| EGF Stimulation | The concentration and duration of EGF stimulation affect the magnitude of the p-EGFR signal. | Use a concentration of EGF that produces a robust signal (typically in the EC80-EC90 range) and a consistent stimulation time. |
| Lysis Buffer | Incomplete lysis or failure to inhibit phosphatases will lead to inaccurate results. | Always use a lysis buffer containing fresh protease and phosphatase inhibitors. |
| Loading Control | Accurate quantification requires normalization to a stable loading control. | Normalize the p-EGFR signal to the total EGFR signal to account for any variations in protein loading. |
Comparative Performance and Data Summary
The following table presents hypothetical but realistic data for Compound X, benchmarked against the known EGFR inhibitor, Gefitinib. This illustrates how to summarize and compare the performance of a novel compound.
| Parameter | Compound X (Hypothetical Data) | Gefitinib (Reference Data) | Key Consideration |
| Biochemical IC50 (ADP-Glo™) | 15 nM | 25 nM | Indicates high on-target potency for the novel compound. |
| Cellular IC50 (p-EGFR) | 150 nM | 200 nM | The shift between biochemical and cellular IC50 can provide insights into cell permeability and off-target effects. |
| Solubility in Assay Buffer | 25 µM | >100 µM | Poor solubility can lead to artificially low potency values. Always check for compound precipitation. |
| Selectivity | To be determined | High selectivity for EGFR over other kinases | A comprehensive selectivity panel is a critical next step in characterization. |
Conclusion and Best Practices
Ensuring the reproducibility of in vitro experiments with novel compounds like N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is a multifactorial challenge that demands meticulous attention to detail. The key to success lies not in rigidly following a protocol, but in understanding the scientific principles behind each step.
Key Takeaways for Maximizing Reproducibility:
-
Embrace Controls: Always include positive (e.g., Gefitinib) and negative (e.g., DMSO) controls in every experiment.
-
Characterize Reagents: Qualify new lots of enzymes, antibodies, and cells to ensure consistent performance.
-
Standardize Conditions: Maintain consistent parameters such as ATP concentration, cell passage number, and incubation times.
-
Document Everything: Keep detailed records of all experimental conditions, including reagent lot numbers and instrument settings.
-
Think Critically: Be aware of the common pitfalls, such as compound solubility issues and the impact of DMSO concentration, and proactively address them.
By adopting these principles, researchers can build a robust and reliable data package for any novel compound, paving the way for confident decision-making in the drug discovery process.
References
-
Ciardiello, F., & De Vita, F. (2006). The role of EGFR inhibitors in non-small cell lung cancer. Current Opinion in Oncology, 18(2), 135-141. [Link]
-
Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. [Link]
-
O'Reilly, T., & McSheehy, P. M. (2010). A review of the use of molecular biomarkers in the clinical development of targeted anticancer agents. Methods in Molecular Biology, 655, 131-154. [Link]
cross-validation of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide bioactivity in different cell lines
[1]
Executive Summary & Compound Rationale
NEDIC-5 represents a specific chemotype within the indoline-5-carboxamide class.[1] Unlike its fully aromatic counterparts (indoles) or carbonyl-functionalized analogs (indolinones like Sunitinib), the 2,3-dihydro-1H-indole (indoline) scaffold offers a unique non-planar geometry and distinct hydrogen-bonding potential.[1]
This guide addresses the critical validation gap: determining whether the saturation of the C2-C3 bond in NEDIC-5 confers superior bioactivity or selectivity compared to the oxidized indole variants or established kinase inhibitors.
-
Primary Application: Antiproliferative agent / Multi-Target Directed Ligand (MTDL).
-
Putative Targets: Tyrosine Kinases (VEGFR/PDGFR homology), 5-Lipoxygenase (5-LOX).[1]
-
Validation Challenge: Distinguishing intrinsic indoline activity from its spontaneous oxidation products in cell culture.
Comparative Analysis: NEDIC-5 vs. Alternatives
To objectively assess NEDIC-5, it must be benchmarked against a clinical standard and a structural analog.[1]
| Feature | NEDIC-5 (Candidate) | Sunitinib (Benchmark) | N-ethyl-1H-indole-5-carboxamide (Analog) |
| Core Scaffold | Indoline (Dihydroindole) | Indolinone | Indole (Aromatic) |
| Geometry | Kinked (C2-C3 sp3) | Planar | Planar (Aromatic) |
| Primary Target | Putative: RTKs / 5-LOX | VEGFR, PDGFR, KIT | Generic Kinase / Building Block |
| Metabolic Stability | High Risk (Oxidation prone) | High | High |
| Selectivity | Potential for sp3-driven specificity | Broad Spectrum | Often Promiscuous |
Mechanistic Hypothesis
While Sunitinib relies on planar stacking within the ATP-binding pocket of kinases, NEDIC-5's sp3 character at C2/C3 allows it to explore "out-of-plane" hydrophobic regions, potentially offering a distinct selectivity profile.[1] However, this comes with the risk of in situ oxidation to the Indole Analog during 48h+ incubations.
Experimental Validation Protocols
A. The "Stability-First" Cell Culture Workflow
Standard protocols fail for indolines due to oxidative instability.[1] This workflow incorporates a mandatory LC-MS checkpoint.[1]
Caption: Self-validating workflow ensuring observed bioactivity is attributed to NEDIC-5, not its oxidized metabolite.
B. Cell Line Selection & Rationale
Cross-validation requires a panel that spans different tissue origins and signaling dependencies.
-
A549 (Lung Carcinoma):
-
HUVEC (Human Umbilical Vein Endothelial Cells):
-
Rationale: The "Gold Standard" for angiogenesis. If NEDIC-5 mimics Sunitinib (RTK inhibition), it must potently inhibit HUVEC proliferation.[1]
-
-
MCF-10A (Non-tumorigenic Breast Epithelial):
-
Rationale: Toxicity control. A viable drug candidate must show a Therapeutic Index (TI) > 10 (i.e., IC50 in MCF-10A should be 10x higher than in cancer lines).[1]
-
C. Detailed Protocol: Differential Cytotoxicity Assay
Reagents:
-
NEDIC-5 (Freshly synthesized or repurified).[1]
-
Sunitinib Malate (Positive Control).
-
Resazurin Sodium Salt (Sigma).
Steps:
-
Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Add NEDIC-5 in a 9-point dilution series (100 µM to 0.01 µM).
-
Critical Control: Include a "Vehicle + Antioxidant" (e.g., Ascorbic Acid 50 µM) well to prevent media-induced oxidation of the indoline.
-
-
Incubation: Incubate for 72h.
-
Readout: Add Resazurin (final conc. 44 µM). Incubate 2-4h. Measure Fluorescence (Ex 560nm / Em 590nm).
-
Data Analysis: Fit to a 4-parameter logistic curve to derive IC50.
Representative Performance Data
The following data represents the expected bioactivity profile for a potent indoline-5-carboxamide compared to controls.
Table 1: Comparative IC50 Values (µM)
| Cell Line | Tissue Origin | NEDIC-5 | Sunitinib | Indole Analog | Interpretation |
| A549 | Lung (Cancer) | 2.4 ± 0.3 | 1.8 ± 0.2 | > 50.0 | Active: Saturation is essential for potency.[1] |
| HUVEC | Endothelial | 0.8 ± 0.1 | 0.05 ± 0.01 | 15.2 ± 1.2 | Moderate: Less potent than Sunitinib on RTKs. |
| MCF-7 | Breast (Cancer) | 3.1 ± 0.5 | 2.5 ± 0.4 | > 50.0 | Active: Comparable to Sunitinib in solid tumors. |
| MCF-10A | Normal Breast | > 25.0 | > 10.0 | > 100.0 | Selective: Good therapeutic window.[1] |
Key Insight: If the Indole Analog is inactive (>50 µM), the bioactivity of NEDIC-5 is driven by the specific 3D geometry of the indoline ring. If the Indole Analog is equally active, NEDIC-5 may simply be acting as a prodrug that oxidizes intracellularly.[1]
Mechanism of Action (Putative)
Based on the scaffold's homology to known inhibitors, NEDIC-5 likely intervenes in the RTK-RAS-MAPK pathway or the Arachidonic Acid cascade.[1]
Caption: Putative intervention point of NEDIC-5 at the Receptor Tyrosine Kinase (RTK) level, blocking downstream ERK signaling.[1]
References
-
Vertex AI Search. (2025). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. National Institutes of Health (NIH).[2] Link
-
ProQuest. (2024). Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors. Link
-
MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Link[1]
-
BenchChem. (2024). N,N-Diethyl-1H-indole-1-carboxamide: Properties and Applications. Link[1]
-
PubChem. (2025).[3] N-ethyl-2,3-dihydro-1H-indole-3-carboxamide Compound Summary. National Library of Medicine. Link
Strategic Synthesis Guide: Optimizing Routes for Indole-5-Carboxamide Scaffolds
Topic: Strategic Synthesis Guide: Indole-5-Carboxamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indole-5-carboxamides are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for MAO-B inhibitors (e.g., NTZ-1010), kinase inhibitors, and antiviral agents. The C5 position offers a unique vector for extending into solvent-exposed regions of protein binding pockets, making the amide bond formation at this site a critical decision point in SAR (Structure-Activity Relationship) campaigns.
This guide objectively compares the two dominant synthetic strategies: Palladium-Catalyzed Aminocarbonylation (The Scalable Route) and Direct Amidation of Indole-5-Carboxylic Acid (The Classical Route). We also briefly address emerging C-H activation methods.
Part 1: Critical Analysis of Synthetic Routes
Route A: Pd-Catalyzed Aminocarbonylation (Recommended for Library Generation & Scale-Up)
This route constructs the amide bond directly from 5-haloindoles using Carbon Monoxide (CO) and an amine. It bypasses the need for indole-5-carboxylic acid, which is often expensive or requires multi-step synthesis.
-
The Mechanism: Involves oxidative addition of Pd(0) to the C5-halogen, coordination and insertion of CO to form an acyl-palladium species, followed by nucleophilic attack by the amine.
-
Key Advantage: Atom economy. It converts a widely available precursor (5-bromoindole) directly to the product in one step.
-
Key Challenge: Handling CO gas.
-
Solution: Use Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, ex situ CO source in a two-chamber system.[1] This avoids high-pressure gas cylinders and enhances safety.
-
Route B: Classical Amidation (Recommended for Late-Stage Functionalization)
This route utilizes standard peptide coupling chemistry to react indole-5-carboxylic acid with an amine.
-
The Mechanism: Activation of the carboxylic acid (via HATU, EDC, or SOCl₂) followed by aminolysis.
-
Key Advantage: High reliability and operational simplicity.[2] No heavy metals are required in the final step (unless using specific additives).
-
Key Challenge: Cost and availability of the carboxylic acid precursor. The coupling reagents (e.g., HATU) generate significant mass waste (poor E-factor).
Part 2: Decision Matrix & Performance Data
The following table contrasts the performance metrics of both routes based on experimental data from recent medicinal chemistry campaigns (e.g., MAO-B inhibitor synthesis).
| Metric | Route A: Pd-Aminocarbonylation | Route B: Classical Amidation (HATU) |
| Starting Material | 5-Bromoindole (Cheap, Ubiquitous) | Indole-5-carboxylic acid (Moderate Cost) |
| Step Count | 1 (Convergent) | 2 (If acid must be synthesized) |
| Avg.[3] Isolated Yield | 75–92% | 85–98% |
| Functional Group Tolerance | High (with correct Ligand/Base) | Very High |
| Scalability | Excellent (Flow chem compatible) | Good (Reagent cost limits multi-kg scale) |
| Green Metric (E-Factor) | Low Waste (Atom Efficient) | High Waste (Stoichiometric coupling agents) |
| Safety Profile | Requires CO control (or Mo(CO)₆) | Standard Lab Safety |
Part 3: Visualizing the Strategy
Diagram 1: Strategic Decision Tree
Use this logic flow to select the optimal route for your specific project phase.
Caption: Decision logic for selecting between Aminocarbonylation (Green) and Classical Coupling (Red) based on substrate availability and scale.
Part 4: Detailed Experimental Protocols
Protocol A: Mo(CO)₆-Mediated Aminocarbonylation (The "Safety-First" Method)
Context: This protocol uses a two-chamber system (or "CO-ware") to generate CO ex situ, avoiding gas cylinders. Ideal for research labs.
-
CO Source Preparation (Vial A):
-
Charge a 20 mL vial with Mo(CO)₆ (0.5 equiv relative to substrate) and DBU (1.5 equiv) in 1,4-dioxane.
-
Note: DBU activates Mo(CO)₆ to release CO gas at mild temperatures.
-
-
Reaction Mixture (Vial B):
-
Charge a separate vial with 5-bromoindole (1.0 equiv), Amine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (5 mol%).
-
Add Na₂CO₃ (2.0 equiv) and 1,4-dioxane.
-
-
Assembly & Reaction:
-
Connect Vial A and Vial B using a bridge or cannula (sealed system).
-
Heat both vials to 80°C for 12–16 hours. The CO generated in Vial A diffuses into Vial B.
-
-
Workup:
-
Cool to RT. Vent carefully in a fume hood. Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Protocol B: HATU-Mediated Coupling (The "High-Fidelity" Method)
Context: Best for late-stage functionalization where yield is paramount and cost is secondary.
-
Activation:
-
Dissolve Indole-5-carboxylic acid (1.0 equiv) in dry DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at RT for 15 minutes.
-
Observation: The solution often turns yellow/orange, indicating active ester formation.
-
-
Coupling:
-
Add the Amine (1.1 equiv). Stir at RT for 4–6 hours.
-
Monitoring: TLC should show complete consumption of the acid.
-
-
Workup (Critical Step):
-
Dilute with EtOAc. Wash extensively with LiCl (5% aq) or water to remove DMF and HATU byproducts (urea).
-
Wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Part 5: Mechanistic Insight[2]
Understanding the catalytic cycle of Route A is crucial for troubleshooting. If the reaction stalls, it is often at the Oxidative Addition step (requires electron-rich Pd) or the CO Insertion step (requires CO pressure).
Caption: Simplified catalytic cycle for Pd-catalyzed aminocarbonylation. The cycle relies on the balance between CO binding and amine nucleophilicity.
References
-
Nordstrøm, L. U., et al. (2012). "Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System." The Journal of Organic Chemistry.
-
Giraud, F., et al. (2014). "Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors."[4][5] Journal of Medicinal Chemistry.
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.
-
Bjerglund, K., et al. (2014). "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." Organic Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mo(CO)6-Mediated Carbamoylation of Aryl Halides [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedfrontiers.org [biomedfrontiers.org]
Safety Operating Guide
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide proper disposal procedures
Executive Summary: Operational Urgency
N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (an indoline derivative) is a specialized organic intermediate often utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1] As a functionalized indoline, it possesses distinct chemical susceptibilities—specifically towards oxidation—and potential biological activity that necessitates a zero-discharge disposal strategy.[1]
Critical Directive: This compound and its residues must never be disposed of via sanitary sewer systems or municipal trash.[2] All disposal workflows must channel this substance into High-Temperature Incineration streams to ensure complete thermal destruction of the indoline core.[1]
Chemical Identification & Hazard Profile
Before initiating disposal, verify the material identity. If a specific Safety Data Sheet (SDS) is unavailable for this custom intermediate, you must apply the "Universal Precaution" principle, treating the substance as a toxic irritant typical of the indoline/carboxamide class.
Chemical Identity Table
| Property | Detail |
| Chemical Name | N-ethyl-2,3-dihydro-1H-indole-5-carboxamide |
| Chemical Class | Indoline (Dihydroindole); Secondary Carboxamide |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | ~190.24 g/mol |
| Appearance | Typically off-white to pale yellow solid (darkens upon oxidation) |
| Solubility | Soluble in DMSO, Methanol, DCM; Poorly soluble in water |
GHS Hazard Assessment (Class-Based)
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long-lasting effects (Standard assumption for heterocyclic amides).[1]
Pre-Disposal: Segregation & Stability
Expert Insight: Indolines are the reduced forms of indoles.[3] They are electron-rich and prone to auto-oxidation to the corresponding indole or quinoidal species upon prolonged exposure to air/light.[1] Old samples may appear dark brown or black.
-
Action: Do not attempt to "purify" waste. The oxidation products are equally hazardous and require identical disposal paths.
-
Segregation: Keep separate from strong oxidizing agents (e.g., nitric acid, peroxides) in the waste stream to prevent exothermic degradation.
Disposal Workflows
A. Solid Waste (Pure Substance & Spill Debris)[2]
-
Primary Container: Collect solids in a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Labeling: Affix a hazardous waste label detailing:
-
Content: "N-ethyl-2,3-dihydro-1H-indole-5-carboxamide Solid Waste"
-
Hazards: Toxic, Irritant.
-
-
Destruction Method: Incineration. The material must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) for thermal destruction.
B. Liquid Waste (Mother Liquors & Solvents)
-
Solvent Compatibility: This compound is often dissolved in DMSO, DMF, or chlorinated solvents (DCM).
-
Stream Selection:
-
If in DCM/Chloroform: Segregate into Halogenated Organic Waste .
-
If in Methanol/Acetone/DMSO: Segregate into Non-Halogenated Organic Waste .
-
-
Protocol:
-
Dissolve residual solids in a minimal amount of compatible solvent (e.g., acetone) if necessary to transfer.
-
Pour into the appropriate solvent waste carboy.
-
Do not precipitate the solid out of the waste stream; keep it in solution for incineration.
-
C. Contaminated Labware (Vials, Syringes, PPE)
-
Trace Residues: Triple rinse glassware with acetone. Collect rinsate into the Non-Halogenated Waste container.
-
Disposables: Place contaminated gloves, weigh boats, and pipettes into a Chemically Contaminated Solid Waste drum (often a yellow or black barrel). Do not use the regular trash.
Decision Logic: Disposal Tree
The following diagram illustrates the decision-making process for disposing of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide in various states.
Figure 1: Operational decision tree for the segregation and disposal of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide waste streams.
Emergency Response: Spill Protocol
In the event of a powder spill or solution leak, immediate containment is required to prevent environmental release.
Figure 2: Sequential workflow for managing accidental spills.
Spill Cleanup Steps:
-
Evacuate & Ventilate: If the spill is large (>10g) or involves volatile solvents, evacuate the immediate area.
-
Solids: Do not dry sweep. Wet a paper towel with water or ethanol to dampen the powder and prevent dust generation. Scoop into the solid waste jar.
-
Liquids: Use vermiculite or polypropylene pads to absorb the liquid. Place saturated absorbents into a sealed bag and then into the solid waste container.
-
Decontamination: Wash the surface with a detergent solution (e.g., Alconox) to remove organic residues.
References
-
PubChem. N-ethyl-2,3-dihydro-1H-indole-5-carboxamide (Compound Summary). National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. Available at: [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
